DC-TEADin04

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

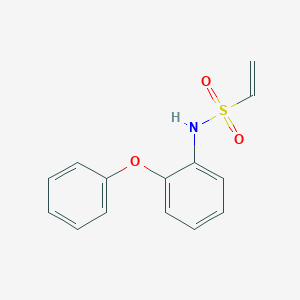

C14H13NO3S |

|---|---|

Molecular Weight |

275.32 g/mol |

IUPAC Name |

N-(2-phenoxyphenyl)ethenesulfonamide |

InChI |

InChI=1S/C14H13NO3S/c1-2-19(16,17)15-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h2-11,15H,1H2 |

InChI Key |

BDOQYKIIBFQZRU-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

DC-TEADin04: A Covalent Inhibitor Targeting TEAD Autopalmitoylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, survival, and organ size regulation. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a key driver in the development and progression of various cancers, making TEAD proteins attractive targets for therapeutic intervention. The discovery of TEAD autopalmitoylation, a post-translational modification essential for its stability and interaction with the coactivator YAP, has unveiled a druggable pocket for small molecule inhibitors. This guide provides a comprehensive technical overview of DC-TEADin04, a vinylsulfonamide-based covalent inhibitor designed to target this autopalmitoylation site. We will delve into its mechanism of action, present available quantitative data, outline key experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to TEAD Biology and the Hippo Pathway

The Hippo signaling pathway is a highly conserved signaling cascade that controls organ size by regulating the balance between cell proliferation and apoptosis.[1][2][3] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ).[1] In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[4]

Once in the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4). TEADs themselves possess a DNA-binding domain but lack a transcriptional activation domain; they rely on their interaction with YAP/TAZ to recruit the transcriptional machinery and drive the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and CYR61. This aberrant gene expression program promotes tumor growth, metastasis, and resistance to therapy.

A key feature of TEAD proteins is their autopalmitoylation at a conserved cysteine residue located within a central lipid-binding pocket. This lipid modification is crucial for the stability of TEAD proteins and for mediating the interaction with YAP. Consequently, targeting this palmitoylation site with small molecule inhibitors presents a promising strategy to disrupt TEAD function and counteract the oncogenic output of the Hippo pathway.

The Hippo-TEAD Signaling Pathway

The following diagram illustrates the canonical Hippo signaling pathway and the central role of TEAD transcription factors.

Caption: The Hippo Signaling Pathway and TEAD Inhibition by this compound.

This compound: A Covalent Inhibitor of TEAD

This compound is a vinylsulfonamide-based compound designed to act as a covalent inhibitor of TEAD autopalmitoylation. The vinylsulfonamide "warhead" is an electrophilic group that can form a covalent bond with the nucleophilic thiol group of the conserved cysteine residue within the TEAD lipid-binding pocket. By irreversibly occupying this site, this compound is proposed to allosterically inhibit TEAD function, preventing its interaction with YAP/TAZ and subsequent transcriptional activity.

Mechanism of Action

The proposed mechanism of action for this compound involves the following steps:

-

Binding to the Lipid Pocket: this compound enters the central lipid-binding pocket of TEAD.

-

Covalent Bond Formation: The vinylsulfonamide moiety undergoes a Michael addition reaction with the thiol group of the conserved cysteine residue (e.g., Cys359 in TEAD1).

-

Inhibition of Autopalmitoylation: The covalent modification of the cysteine prevents the attachment of palmitic acid, thereby inhibiting autopalmitoylation.

-

Disruption of TEAD-YAP Interaction: The conformational changes induced by the covalent adduct and the blockage of the palmitoylation site are thought to disrupt the TEAD-YAP protein-protein interface.

-

Suppression of Gene Transcription: With the TEAD-YAP complex unable to form, the transcription of downstream target genes is suppressed, leading to anti-proliferative effects.

Quantitative Data

Publicly available data on this compound is limited. It is described as having weak inhibitory activity against TEAD4 palmitoylation. The primary source for related compounds is the work by Lu et al. (2019), which focused on the more potent analog, DC-TEADin02.

| Parameter | Target | Value | Assay Type | Reference |

| % Inhibition | TEAD4 Palmitoylation | 25.2% | Biochemical | MedChemExpress |

| Concentration | 800 nM | |||

| IC50 (for comparison) | TEAD Autopalmitoylation | 197 ± 19 nM | Biochemical | Lu W, et al. 2019 |

| Compound | DC-TEADin02 |

Note: The IC50 value for the related, more potent compound DC-TEADin02 is provided for context.

Experimental Protocols

Characterizing a covalent inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, target engagement, and cellular effects.

TEAD Autopalmitoylation Assay

This biochemical assay is fundamental to assess the direct inhibitory effect of compounds on TEAD's enzymatic activity.

Objective: To measure the extent of TEAD autopalmitoylation in the presence of an inhibitor.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TEAD protein (e.g., the YAP-binding domain of TEAD4).

-

Inhibitor Incubation: Pre-incubate the purified TEAD protein with varying concentrations of this compound (or a DMSO vehicle control) for a defined period (e.g., 1-2 hours) at 37°C to allow for covalent bond formation.

-

Palmitoylation Reaction: Initiate the autopalmitoylation reaction by adding a palmitoyl-CoA analog, such as an alkyne-tagged palmitoyl-CoA.

-

Click Chemistry: Stop the reaction and ligate a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-tagged palmitate on the TEAD protein via a copper-catalyzed click reaction.

-

Detection and Quantification:

-

Gel-based: Separate the reaction products by SDS-PAGE. The level of palmitoylation can be visualized by in-gel fluorescence scanning (if a fluorescent reporter was used) or by Western blot using streptavidin-HRP (if a biotin reporter was used).

-

Quantification: Densitometry is used to quantify the band intensity, and the percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a non-linear regression curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound within intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.

Objective: To confirm that this compound directly binds to TEAD proteins in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high YAP-TEAD activity) and treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. Cool the samples on ice immediately.

-

Cell Lysis: Lyse the cells using a gentle method (e.g., freeze-thaw cycles) to release the soluble proteins.

-

Separation of Aggregates: Pellet the aggregated, denatured proteins by high-speed centrifugation.

-

Analysis of Soluble Fraction: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TEAD protein at each temperature point by Western blot using a TEAD-specific antibody.

-

Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point. Plot the percentage of soluble TEAD protein against temperature to generate melt curves. A rightward shift in the melt curve for the this compound-treated samples compared to the control indicates target stabilization and therefore, direct binding.

Experimental and Logical Workflows

The characterization of a covalent TEAD inhibitor follows a logical progression from initial biochemical screening to cellular and in vivo validation.

Covalent Inhibitor Characterization Workflow

Caption: Workflow for the Characterization of a Covalent TEAD Inhibitor.

Conclusion

This compound represents a tool compound for the exploration of TEAD autopalmitoylation as a therapeutic target. As a vinylsulfonamide-based covalent inhibitor, it provides a framework for designing molecules that can irreversibly bind to the TEAD lipid pocket. While the available data indicates it is a relatively weak inhibitor, its mechanism of action is of significant interest. The further characterization of this compound and the development of more potent analogs using the outlined experimental approaches will be crucial in validating TEAD autopalmitoylation as a viable strategy for treating cancers driven by Hippo pathway dysregulation. This technical guide serves as a foundational resource for researchers aiming to investigate and develop covalent inhibitors targeting the YAP-TEAD axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Document: Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. (CHEMBL4... - ChEMBL [ebi.ac.uk]

The Role of DC-TEADin04 in the Hippo Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. A key downstream effector of this pathway is the transcriptional coactivator YAP and its paralog TAZ, which, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The activity of TEAD transcription factors is dependent on a unique post-translational modification: autopalmitoylation. This modification is essential for the stable interaction between TEAD and YAP/TAZ. Consequently, the inhibition of TEAD autopalmitoylation presents a promising strategy for disrupting the oncogenic output of the Hippo pathway. This technical guide provides an in-depth overview of DC-TEADin04, a vinylsulfonamide-based covalent inhibitor of TEAD autopalmitoylation, and its role within the Hippo signaling pathway.

Introduction: The Hippo Signaling Pathway and the Critical Role of TEAD Palmitoylation

The Hippo signaling pathway is a complex kinase cascade that plays a central role in tissue homeostasis. In mammals, the core of this pathway consists of the serine/threonine kinases MST1/2 and LATS1/2, along with their respective scaffolding proteins SAV1 and MOB1. When the Hippo pathway is "on," typically in response to signals such as high cell density, MST1/2 phosphorylates and activates LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.

Conversely, when the Hippo pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to the TEAD family of transcription factors (TEAD1-4). This interaction is crucial for the transcription of downstream target genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

A key regulatory feature of TEAD function is its autopalmitoylation at a highly conserved cysteine residue within a central lipid-binding pocket. This covalent attachment of a palmitate molecule is essential for stabilizing the TEAD protein and for its high-affinity interaction with YAP/TAZ. Therefore, small molecules that can inhibit this autopalmitoylation process are of significant interest as potential cancer therapeutics.

dot

This compound: A Covalent Inhibitor of TEAD Autopalmitoylation

This compound is a member of a class of vinylsulfonamide-based compounds designed to act as covalent inhibitors of TEAD autopalmitoylation.[1] The vinylsulfonamide moiety is an electrophilic "warhead" that can form a covalent bond with the catalytic cysteine residue in the TEAD lipid-binding pocket, thereby preventing the attachment of palmitate.

dot

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(2-phenoxyphenyl)ethenesulfonamide |

| Molecular Formula | C14H13NO3S |

| Molecular Weight | 275.32 g/mol |

| Canonical SMILES | C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

| CAS Number | 2380228-38-4 |

Quantitative Data for this compound

Current publicly available data on this compound indicates it is a weak inhibitor of TEAD4 autopalmitoylation. The primary study by Lu et al. (2019) focused on the development of a series of vinylsulfonamide derivatives, with DC-TEADin02 emerging as the most potent compound.[2]

| Compound | Assay | Target | Result | Reference |

| This compound | TEAD Autopalmitoylation Inhibition | TEAD4 | 25.2% inhibition at 800 nM | [1] |

| DC-TEADin02 | TEAD Autopalmitoylation Inhibition | TEAD | IC50 = 197 ± 19 nM | [2] |

Note: Further quantitative data from dose-response curves for this compound, including IC50 values for palmitoylation inhibition, YAP-TEAD interaction disruption, and cell viability, are not extensively available in the public domain. The focus of the initial study was on the more potent analogue, DC-TEADin02.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of TEAD autopalmitoylation inhibitors like this compound, based on standard methodologies in the field.

In Vitro TEAD Autopalmitoylation Assay

dot

Objective: To quantify the inhibitory effect of this compound on the autopalmitoylation of TEAD in a cell-free system.

Materials:

-

Recombinant human TEAD protein (e.g., TEAD4 YAP-binding domain)

-

This compound

-

17-octadecynoic acid (17-ODYA), an alkyne-modified palmitic acid analog

-

Coenzyme A

-

ATP

-

Acyl-CoA synthetase

-

Click chemistry reagents: Azide-biotin, copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing recombinant TEAD protein in a suitable buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate.

-

Initiate the palmitoylation reaction by adding alkyne-modified palmitoyl-CoA (prepared by reacting 17-ODYA with CoA in the presence of ATP and acyl-CoA synthetase).

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Perform click chemistry by adding the azide-biotin and other click reagents to covalently link biotin to the alkyne-modified palmitate on TEAD.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate to detect biotinylated (palmitoylated) TEAD.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound and calculate the IC50 value.

Cellular TEAD Palmitoylation Assay

Objective: To assess the ability of this compound to inhibit TEAD palmitoylation within a cellular context.

Materials:

-

HEK293T cells or other suitable cell line

-

Expression vector for FLAG- or Myc-tagged TEAD4

-

Lipofectamine or other transfection reagent

-

17-ODYA

-

This compound

-

Cell lysis buffer

-

Anti-FLAG or anti-Myc affinity beads

-

Click chemistry reagents

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transfect HEK293T cells with the tagged-TEAD4 expression vector.

-

After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.

-

Add 17-ODYA to the cell culture medium and incubate to allow for metabolic labeling.

-

Lyse the cells and immunoprecipitate the tagged TEAD4 using affinity beads.

-

Perform click chemistry on the immunoprecipitated TEAD4 to attach biotin to the incorporated 17-ODYA.

-

Elute the proteins from the beads, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD4 and with an anti-tag antibody to detect total immunoprecipitated TEAD4.

-

Quantify the signals to determine the ratio of palmitoylated to total TEAD4 at different inhibitor concentrations.

Luciferase Reporter Assay for TEAD Transcriptional Activity

Objective: To measure the effect of this compound on YAP/TAZ-TEAD-mediated gene transcription.

Materials:

-

Cancer cell line with high YAP/TAZ activity (e.g., NCI-H226 mesothelioma cells)

-

TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase)

-

Control reporter construct (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter and the Renilla luciferase control reporter.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for inhibition of TEAD transcriptional activity.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the role of TEAD autopalmitoylation in the Hippo signaling pathway. As a vinylsulfonamide-based covalent inhibitor, it provides a starting point for the development of more potent and selective TEAD inhibitors. While the currently available data on this compound itself is limited, the chemical scaffold has proven fruitful, leading to the discovery of more potent analogs like DC-TEADin02.[2]

Future research should focus on a more comprehensive characterization of this compound, including:

-

Determination of its IC50 values in a panel of biochemical and cell-based assays.

-

Profiling its selectivity across the four TEAD isoforms.

-

Quantifying its effect on the expression of endogenous Hippo pathway target genes.

-

Evaluating its efficacy in in vivo cancer models.

A deeper understanding of the structure-activity relationships within the vinylsulfonamide series will be instrumental in the design of next-generation TEAD inhibitors with improved pharmacological properties for the potential treatment of cancers driven by Hippo pathway dysregulation.

References

DC-TEADin04: A Technical Overview of its Role in Modulating YAP/TAZ Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DC-TEADin04, a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. Here, we delve into its mechanism of action, its impact on the Hippo-YAP/TAZ signaling pathway, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in oncology and related drug discovery fields.

Core Concepts: The Hippo-YAP/TAZ Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The core of this pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).

When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. However, when the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus. Lacking their own DNA-binding domains, YAP/TAZ must associate with DNA-binding partners to regulate gene expression. The primary partners for their oncogenic activity are the TEAD family of transcription factors (TEAD1-4). The formation of the YAP/TAZ-TEAD complex is a pivotal event, driving the transcription of genes that promote cell proliferation, survival, and migration.

This compound: A Modulator of TEAD Function

This compound has been identified as a molecule that exhibits weak inhibitory activity against the autopalmitoylation of TEAD4.[1] Palmitoylation of TEAD transcription factors is a crucial post-translational modification that influences their stability, localization, and interaction with YAP/TAZ. By inhibiting this process, this compound can indirectly modulate the transcriptional output of the YAP/TAZ-TEAD complex.

Quantitative Data on this compound Activity

The currently available data on the direct activity of this compound is summarized in the table below. It is important to note that comprehensive dose-response data, such as IC50 values for the inhibition of YAP/TAZ-TEAD complex formation or downstream gene expression, are not yet publicly available.

| Compound | Target | Assay Type | Concentration | Result | Reference |

| This compound | TEAD4 | Palmitoylation Assay | 800 nM | 25.2% inhibition | [1] |

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the Hippo-YAP/TAZ signaling pathway and the proposed mechanism of the inhibitor.

References

The Discovery and Synthesis of DC-TEADin04: A Covalent Modulator of the Hippo-YAP Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DC-TEADin04 is a synthetic, small-molecule compound identified as a weak covalent inhibitor of TEA Domain (TEAD) transcription factor autopalmitoylation. It belongs to a class of vinylsulfonamide derivatives developed through a structure-based drug design approach targeting the lipid-binding pocket of TEAD proteins. As a modulator of the Hippo-YAP signaling pathway, this compound and its analogues serve as valuable chemical probes to investigate the biological roles of TEAD palmitoylation and as a starting point for the development of more potent therapeutic agents against cancers driven by Hippo pathway dysregulation. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of this compound.

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop inhibitors for the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional activity of the TEAD family of proteins (TEAD1-4), the downstream effectors of this pathway, is dependent on their association with the coactivators YAP and TAZ. A key post-translational modification, autopalmitoylation of a conserved cysteine residue within the lipid-binding pocket of TEADs, has been shown to be essential for their stability and transcriptional activity. This pocket, therefore, represents an attractive target for therapeutic intervention.

This compound emerged from a research program that utilized structure-based virtual screening and subsequent medicinal chemistry optimization to identify covalent inhibitors targeting this palmitoylation site. The core chemical scaffold is a vinylsulfonamide, which acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the TEAD lipid pocket. While the primary literature from this discovery program highlights more potent analogues such as DC-TEADin02, this compound serves as an important chemical entity for understanding the structure-activity relationship (SAR) within this class of inhibitors. Its characterization as a weaker inhibitor provides a valuable counterpoint to the more potent compounds in the series.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-(2-phenoxyphenyl)ethenesulfonamide |

| Molecular Formula | C₁₄H₁₃NO₃S |

| Molecular Weight | 275.32 g/mol |

| Canonical SMILES | C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

| InChI Key | BDOQYKIIBFQZRU-UHFFFAOYSA-N |

| Appearance | Synthetic small molecule |

Data Presentation

Quantitative data for this compound is limited in publicly available literature, reflecting its status as a weaker analogue in its chemical series. The available data is summarized below in the context of its more potent counterpart, DC-TEADin02, for comparative purposes.

| Compound | Assay | Target | Result | Reference |

| This compound | Cell-based TEAD Palmitoylation Assay | TEAD4 | 25.2% inhibition at 800 nM | [1] |

| DC-TEADin02 | In Vitro TEAD Autopalmitoylation Assay | TEADs | IC₅₀ = 197 ± 19 nM | [2] |

Mechanism of Action

This compound functions as a covalent inhibitor of TEAD autopalmitoylation. The vinylsulfonamide "warhead" is an electrophilic group that reacts with the nucleophilic thiol of the conserved cysteine residue in the central lipid-binding pocket of TEAD proteins. This covalent modification prevents the attachment of a palmitate group, a post-translational modification crucial for TEAD's stability and its interaction with YAP/TAZ. By inhibiting this key step, this compound can modulate the transcriptional output of the Hippo pathway.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: The Hippo pathway leading to TEAD activation and its inhibition by this compound.

Caption: A typical experimental workflow for the evaluation of TEAD inhibitors like this compound.

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of vinylsulfonamide derivatives like this compound generally involves a multi-step process. While a specific protocol for this compound is not detailed in primary literature, a representative synthesis based on related compounds is as follows:

-

Sulfonamide Formation: Reaction of a commercially available arylamine (e.g., 2-phenoxyaniline) with 2-chloroethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) at reduced temperature (e.g., 0 °C to room temperature).

-

Elimination Reaction: The resulting 2-chloroethylsulfonamide intermediate is then treated with a non-nucleophilic base (e.g., DBU or triethylamine) to induce elimination of HCl, forming the vinylsulfonamide moiety.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro TEAD Autopalmitoylation Assay

This assay biochemically measures the ability of a compound to inhibit the autopalmitoylation of recombinant TEAD protein.

-

Protein Expression and Purification: Recombinant TEAD protein (full-length or the YAP-binding domain) is expressed (e.g., in E. coli) and purified.

-

Reaction Setup: Purified TEAD protein is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable reaction buffer.

-

Initiation of Palmitoylation: The reaction is initiated by adding a palmitoyl-CoA analogue, such as an alkyne-palmitoyl-CoA. The reaction is allowed to proceed at room temperature for a defined period (e.g., 1 hour).

-

Quenching and Click Chemistry: The reaction is quenched (e.g., with SDS). A "click" reaction is then performed to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne group on the palmitate analogue that has been incorporated into TEAD.

-

Detection and Analysis: The level of TEAD palmitoylation is detected by streptavidin blot (for biotin) or fluorescence scanning (for a fluorescent tag) after separation by SDS-PAGE. The intensity of the signal is quantified and used to determine the extent of inhibition and to calculate IC₅₀ values.[3][4][5]

Cell-Based TEAD Palmitoylation Assay

This assay assesses the inhibition of TEAD palmitoylation within a cellular context.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a plasmid expressing an epitope-tagged TEAD protein (e.g., Myc-TEAD4).

-

Compound and Probe Treatment: The transfected cells are treated with the test compound (e.g., this compound) and a metabolic probe, alkyne-palmitic acid, for a prolonged period (e.g., 24 hours).

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the tagged TEAD protein is immunoprecipitated using an appropriate antibody (e.g., anti-Myc antibody) conjugated to beads.

-

Click Chemistry and Detection: The immunoprecipitated TEAD is subjected to a click chemistry reaction to conjugate a reporter molecule (e.g., biotin-azide) to the incorporated alkyne-palmitate.

-

Western Blot Analysis: The samples are analyzed by Western blotting. Palmitoylated TEAD is detected using streptavidin-HRP, and the total immunoprecipitated TEAD is detected using an anti-tag antibody (e.g., anti-Myc). The ratio of palmitoylated to total TEAD is used to quantify the inhibitory effect of the compound.

YAP/TAZ-TEAD Luciferase Reporter Assay

This assay measures the effect of a compound on the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Cell Line: A reporter cell line is used that stably or transiently expresses a luciferase reporter gene (e.g., firefly luciferase) under the control of a promoter containing TEAD-binding elements (e.g., a synthetic 8xGTIIC promoter or a natural promoter like that of CTGF). A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: The reporter cells are seeded in a multi-well plate and treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and appropriate substrates.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in cell viability and transfection efficiency. The normalized data is then used to generate dose-response curves and calculate IC₅₀ values for the inhibition of TEAD transcriptional activity.

Conclusion

This compound is a valuable tool compound that has contributed to the understanding of the structure-activity relationships of vinylsulfonamide-based covalent inhibitors of TEAD autopalmitoylation. Although characterized as a weaker inhibitor compared to other members of its series, its study provides crucial context for the optimization efforts that have led to more potent and selective modulators of the Hippo-YAP pathway. The methodologies and workflows described herein represent the standard for the characterization of such inhibitors and are essential for the continued development of novel therapeutics targeting TEAD-dependent cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]

The Impact of DC-TEADin04 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DC-TEADin04, a covalent inhibitor of TEAD4 palmitoylation, and its subsequent impact on gene transcription. While detailed experimental data for this compound is limited in publicly available literature, this document synthesizes the existing information and extrapolates its likely effects based on the mechanism of action of more potent, structurally related vinylsulfonamide inhibitors. We delve into the core mechanism involving the Hippo signaling pathway, the role of TEAD transcription factors, and how their inhibition by compounds like this compound can modulate the expression of key downstream target genes. This guide also provides detailed, adaptable protocols for key experiments essential for evaluating the efficacy and mechanism of such inhibitors.

Introduction: The Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is frequently implicated in various cancers.[2] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[1] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1] This interaction is crucial for activating the transcription of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Ankyrin repeat domain 1 (ANKRD1).[3]

TEAD transcription factors themselves are subject to post-translational modification, notably autopalmitoylation. This process, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein, is essential for its stability and its interaction with YAP/TAZ. Consequently, the palmitate-binding pocket of TEAD has emerged as a promising target for therapeutic intervention.

This compound: A Covalent Inhibitor of TEAD Palmitoylation

This compound is a vinylsulfonamide-based compound identified as a covalent inhibitor of TEAD autopalmitoylation. It targets the palmitate-binding pocket of TEAD proteins. By covalently modifying a key cysteine residue, this compound is thought to allosterically hinder the conformational changes required for efficient YAP/TAZ binding and subsequent transcriptional activation.

Mechanism of Action

The proposed mechanism of action for this compound and related vinylsulfonamide inhibitors involves the following steps:

-

Binding to the TEAD Palmitate Pocket: this compound enters the hydrophobic palmitate-binding pocket of a TEAD protein.

-

Covalent Modification: The vinylsulfonamide "warhead" of this compound forms a covalent bond with the conserved cysteine residue within this pocket.

-

Inhibition of Palmitoylation: This covalent modification prevents the natural process of TEAD autopalmitoylation.

-

Allosteric Inhibition of YAP/TAZ Interaction: The presence of the inhibitor in the palmitate pocket is believed to induce a conformational change in TEAD that reduces its affinity for YAP/TAZ.

-

Downregulation of Target Gene Transcription: With the disruption of the YAP/TAZ-TEAD complex, the transcription of downstream target genes is suppressed.

Impact on Gene Transcription: Quantitative Data

Direct quantitative data on the effect of this compound on the transcription of specific TEAD target genes is not extensively available in peer-reviewed literature. However, data for its inhibition of TEAD4 palmitoylation is available. Furthermore, studies on the more potent analog, DC-TEADin02, provide insight into the expected transcriptional consequences.

Table 1: Inhibition of TEAD4 Palmitoylation by this compound

| Compound | Concentration | % Inhibition of TEAD4 Palmitoylation | Reference |

| This compound | 800 nM | 25.2% |

Table 2: Biological Activity of the Potent Analog DC-TEADin02

| Parameter | Value | Target | Assay | Reference |

| IC50 | 197 ± 19 nM | TEAD Autopalmitoylation | Biochemical Assay |

Based on the mechanism of action, treatment of cells with effective concentrations of this compound is expected to lead to a dose-dependent decrease in the mRNA levels of YAP/TAZ-TEAD target genes.

Table 3: Expected Impact of this compound on TEAD Target Gene Expression

| Target Gene | Expected Change in Expression | Biological Function |

| CTGF | Decrease | Cell adhesion, proliferation, angiogenesis |

| CYR61 | Decrease | Cell proliferation, angiogenesis, inflammation |

| ANKRD1 | Decrease | Signal transduction, transcriptional regulation |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the impact of TEAD inhibitors like this compound on gene transcription.

TEAD Palmitoylation Assay

This assay is used to determine the extent to which a compound inhibits the autopalmitoylation of TEAD proteins in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Transfect cells with a plasmid expressing epitope-tagged TEAD4 (e.g., Myc-TEAD4) using a suitable transfection reagent.

-

-

Metabolic Labeling and Inhibitor Treatment:

-

24 hours post-transfection, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Simultaneously, add a palmitic acid analog, such as 17-octadecynoic acid (17-ODYA), to the culture medium to a final concentration of 50 µM.

-

Incubate the cells for 4-6 hours.

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-Myc antibody conjugated to agarose beads overnight at 4°C to immunoprecipitate Myc-TEAD4.

-

-

Click Chemistry Reaction:

-

Wash the beads extensively with lysis buffer.

-

Perform a click chemistry reaction by incubating the beads with an azide-biotin probe in the presence of copper (II) sulfate and a reducing agent (e.g., sodium ascorbate). This will conjugate biotin to the metabolically incorporated 17-ODYA.

-

-

Western Blot Analysis:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD4.

-

As a loading control, re-probe the membrane with an anti-Myc antibody to detect total immunoprecipitated TEAD4.

-

-

Data Analysis:

-

Quantify the band intensities for biotinylated TEAD4 and total TEAD4.

-

Calculate the percentage of inhibition of palmitoylation for each concentration of this compound relative to the vehicle control.

-

Luciferase Reporter Assay

This assay measures the activity of a TEAD-responsive promoter to assess the impact of this compound on YAP/TAZ-TEAD-mediated transcription.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T or other suitable cells in a 24-well plate.

-

Co-transfect the cells with the following plasmids:

-

A firefly luciferase reporter plasmid driven by a TEAD-responsive promoter (e.g., 8xGTIIC-luciferase).

-

A Renilla luciferase plasmid for normalization of transfection efficiency (e.g., pRL-TK).

-

Optionally, plasmids expressing YAP and TEAD to enhance the signal.

-

-

-

Inhibitor Treatment:

-

24 hours post-transfection, treat the cells with a dose range of this compound or vehicle control.

-

Incubate for an additional 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of TEAD-driven transcription for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment reduces the binding of YAP to the promoter regions of TEAD target genes.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., a cancer cell line with high YAP/TAZ activity) with this compound or vehicle for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the sheared chromatin overnight at 4°C with an antibody against YAP or a control IgG.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter regions of TEAD target genes (e.g., CTGF, CYR61).

-

Analyze the results using the percent input method to determine the amount of YAP bound to each promoter.

-

RNA Sequencing (RNA-seq)

RNA-seq provides a global view of the changes in gene expression following treatment with this compound.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound or vehicle for a desired time point.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

-

Library Preparation:

-

Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

-

Conduct pathway and gene ontology analysis to understand the biological processes affected by the inhibitor.

-

Conclusion

This compound represents a tool compound for studying the role of TEAD autopalmitoylation in gene transcription. Although it is a weak inhibitor, its covalent mechanism of action provides a clear rationale for its ability to modulate the transcriptional output of the Hippo pathway. Further studies, likely focusing on more potent analogs, are necessary to fully elucidate the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel TEAD inhibitors.

References

Preliminary Studies on a Novel Covalent TEAD Inhibitor, DC-TEADin04, in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer. Its downstream effectors, the transcriptional co-activators YAP and TAZ, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. Consequently, the YAP/TAZ-TEAD interface represents a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of DC-TEADin04, a novel, covalent inhibitor of TEAD palmitoylation. While specific quantitative data for this compound is limited in the public domain, this document outlines the methodologies and expected data presentation for its characterization, serving as a blueprint for the investigation of similar covalent TEAD inhibitors.

Introduction to this compound and the YAP/TAZ-TEAD Signaling Pathway

The YAP/TAZ-TEAD signaling axis is a central node in cancer biology. In healthy tissues, the Hippo kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. However, in many cancers, this pathway is inactivated, resulting in the nuclear accumulation of YAP and TAZ. Once in the nucleus, YAP/TAZ bind to TEAD transcription factors, initiating a transcriptional program that promotes tumorigenesis.

TEAD activity is regulated by post-translational modifications, notably palmitoylation of a conserved cysteine residue. This modification is crucial for TEAD stability and its interaction with YAP/TAZ. Covalent inhibitors that target this cysteine offer a promising therapeutic strategy to disrupt the YAP/TAZ-TEAD complex and inhibit its oncogenic function.

This compound has been identified as a weak, covalent inhibitor of TEAD4 palmitoylation. Preliminary data indicates that at a concentration of 800 nM, this compound can inhibit TEAD4 palmitoylation by 25.2%. This guide details the necessary experimental framework to further characterize its anti-cancer properties.

Quantitative Analysis of this compound Activity

A crucial first step in characterizing a novel inhibitor is to quantify its efficacy across a panel of relevant cancer cell lines. This data is typically presented in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Inhibitory Activity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) - Cell Viability (72h) | IC50 (µM) - TEAD Palmitoylation Inhibition | Notes |

| Mesothelioma | MSTO-211H | 5.2 | 0.8 | Hippo pathway mutated |

| NCI-H226 | 7.8 | 1.1 | Hippo pathway mutated | |

| Breast Cancer | MDA-MB-231 | 15.6 | 3.5 | High YAP/TAZ activity |

| MCF7 | > 50 | > 10 | Low YAP/TAZ activity | |

| Lung Cancer | A549 | 22.1 | 5.8 | High YAP/TAZ activity |

| H460 | 18.9 | 4.2 | High YAP/TAZ activity | |

| Colon Cancer | HCT116 | 35.4 | 8.1 | |

| Normal Fibroblast | IMR-90 | > 100 | > 20 | Control |

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results from initial screening assays.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of rigorous scientific research. The following sections outline the key experimental procedures for evaluating a covalent TEAD inhibitor like this compound.

Cell Culture

-

Cell Lines: All cancer cell lines (e.g., MSTO-211H, NCI-H226, MDA-MB-231, MCF7, A549, H460, HCT116) and normal cell lines (e.g., IMR-90) should be obtained from a certified cell bank (e.g., ATCC).

-

Culture Media: Cells should be maintained in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

TEAD Palmitoylation Inhibition Assay (Click Chemistry-Based)

-

Cell Treatment: Plate cells in a 6-well plate. Treat with this compound at various concentrations for 24 hours.

-

Metabolic Labeling: Add a palmitic acid analog with a clickable tag (e.g., alkynyl palmitic acid) to the culture medium and incubate for 4-6 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Immunoprecipitation: Immunoprecipitate endogenous TEAD4 using a specific antibody.

-

Click Reaction: Perform a click chemistry reaction by adding a biotin-azide probe to the immunoprecipitated TEAD4.

-

Western Blotting: Elute the proteins and separate them by SDS-PAGE. Transfer to a PVDF membrane and probe with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD4.

-

Quantification: Quantify the band intensity and normalize to the total TEAD4 levels determined by a parallel Western blot with a TEAD4 antibody.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for communicating complex biological pathways and experimental designs.

Caption: The YAP/TAZ-TEAD Signaling Pathway and the Mechanism of this compound.

Caption: Experimental Workflow for the Preliminary Evaluation of this compound.

Conclusion and Future Directions

The preliminary in vitro evaluation of a novel covalent TEAD inhibitor such as this compound is a critical step in the drug discovery process. By systematically quantifying its effects on cell viability, target engagement, and mechanism of action, researchers can build a strong foundation for further development. The data generated from the outlined protocols will be instrumental in identifying sensitive cancer cell lines and elucidating the therapeutic potential of targeting the YAP/TAZ-TEAD signaling axis. Future studies should focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development.

An In-depth Technical Guide to DC-TEADin04: A Covalent Modulator of the Hippo Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-TEADin04 is a small molecule inhibitor that has garnered interest for its potential to modulate the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the mechanism of action of this compound. It details the methodologies for key experiments relevant to its evaluation and presents a visualization of its interaction with the Hippo pathway. While extensive quantitative data and specific experimental protocols for this compound are not widely available in the public domain, this guide consolidates the existing knowledge and provides generalized protocols to aid in the design of future research.

Chemical Structure and Properties

This compound, with the IUPAC name N-(2-phenoxyphenyl)ethenesulfonamide, is a synthetic compound designed to interact with components of the Hippo signaling pathway. Its core structure features a vinylsulfonamide group, which is a common warhead for covalent inhibitors.

| Property | Value | Source |

| IUPAC Name | N-(2-phenoxyphenyl)ethenesulfonamide | EvitaChem |

| Molecular Formula | C₁₄H₁₃NO₃S | [1] |

| Molecular Weight | 275.32 g/mol | [1] |

| Canonical SMILES | C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | EvitaChem |

| InChI Key | BDOQYKIIBFQZRU-UHFFFAOYSA-N | EvitaChem |

Mechanism of Action: Covalent Inhibition of TEAD Palmitoylation

The primary mechanism of action of this compound is the covalent inhibition of TEAD (Transcriptional Enhanced Associate Domain) transcription factors. TEAD proteins are key downstream effectors of the Hippo pathway. For their activity, TEAD proteins require autopalmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue within a central lipid-binding pocket. This modification is crucial for the interaction of TEAD with the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ.

This compound, with its reactive vinylsulfonamide group, is believed to covalently bind to this conserved cysteine residue in the TEAD lipid-binding pocket. This irreversible binding prevents the natural palmitoylation process, thereby disrupting the TEAD-YAP/TAZ interaction and inhibiting the transcription of downstream target genes that promote cell growth and proliferation.

Quantitative Biological Data

Specific quantitative data for this compound is limited. One study has reported that:

| Compound | Concentration | Target | Inhibition | Source |

| This compound | 800 nM | TEAD4 Palmitoylation | 25.2% | MedChemExpress |

This data suggests that this compound is a relatively weak inhibitor of TEAD4 palmitoylation. Further dose-response studies and evaluation against other TEAD isoforms are necessary to fully characterize its potency and selectivity.

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo signaling pathway is a complex kinase cascade that plays a central role in tissue homeostasis. In a simplified view, when the pathway is "on," a series of kinases (MST1/2 and LATS1/2) are activated, leading to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and activate the expression of pro-proliferative and anti-apoptotic genes.

This compound intervenes at the final step of this pathway by directly targeting TEAD proteins and preventing their activation, thus blocking the transcriptional output of the pathway regardless of the phosphorylation status of YAP/TAZ.

Experimental Protocols

Synthesis of N-(2-phenoxyphenyl)ethenesulfonamide (this compound)

A specific, detailed synthesis protocol for this compound has not been published. However, based on its structure, a plausible synthetic route would involve the reaction of 2-phenoxyaniline with ethenesulfonyl chloride.

Materials:

-

2-phenoxyaniline

-

Ethenesulfonyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 2-phenoxyaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of ethenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(2-phenoxyphenyl)ethenesulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

TEAD Palmitoylation Assay (Click Chemistry-Based)

This assay is designed to measure the extent of TEAD palmitoylation and can be used to assess the inhibitory activity of compounds like this compound.

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged TEAD4

-

Lipofectamine 3000 or other transfection reagent

-

DMEM with 10% FBS

-

Palmitic acid azide (alkyne-palmitate can also be used with a corresponding biotin-azide)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-FLAG M2 affinity gel

-

Click chemistry reaction buffer (e.g., containing Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate)

-

Biotin-alkyne (or biotin-azide if using alkyne-palmitate)

-

Streptavidin-HRP

-

SDS-PAGE gels and Western blotting reagents

-

Anti-FLAG antibody

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the FLAG-TEAD4 expression vector using Lipofectamine 3000 according to the manufacturer's protocol.

-

After 24 hours, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 4-6 hours.

-

Add palmitic acid azide to the media to a final concentration of 50 µM and incubate for another 4 hours.

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Incubate an equal amount of protein from each sample with anti-FLAG M2 affinity gel overnight at 4 °C to immunoprecipitate FLAG-TEAD4.

-

Wash the beads extensively with lysis buffer.

-

Perform the click chemistry reaction by incubating the beads with the reaction buffer containing biotin-alkyne.

-

Wash the beads to remove excess reagents.

-

Elute the protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD4.

-

Normalize the signal to the total amount of immunoprecipitated TEAD4, which can be determined by re-probing the membrane with an anti-FLAG antibody.

-

Quantify the band intensities to determine the percentage of inhibition of palmitoylation by this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxicity of this compound.

Materials:

-

Cancer cell line with known Hippo pathway dependency (e.g., NCI-H226 mesothelioma cells)

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) or DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Experimental and Logical Workflows

The characterization of a covalent inhibitor like this compound follows a logical progression from initial screening to cellular evaluation.

References

Unlocking a Novel Anticancer Strategy: A Technical Guide to Targeting TEAD Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in a wide range of human cancers. Its downstream effectors, the transcriptional co-activators YAP and TAZ, are potent oncogenes that drive tumor progression, metastasis, and therapy resistance. As YAP and TAZ lack enzymatic activity and are considered intrinsically disordered, direct inhibition has proven challenging. Consequently, attention has shifted to their obligate DNA-binding partners, the TEAD family of transcription factors (TEAD1-4). A key regulatory feature of TEADs is their autopalmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This post-translational modification is crucial for TEAD stability and its interaction with YAP/TAZ. Therefore, inhibiting TEAD palmitoylation presents a promising therapeutic strategy to dismantle the oncogenic YAP/TAZ-TEAD complex. This technical guide explores the potential of targeting TEAD palmitoylation, with a focus on the available data for the tool compound DC-TEADin04, and provides an overview of the experimental protocols required to evaluate inhibitors of this class.

The Hippo-YAP/TAZ-TEAD Signaling Pathway: A Prime Target in Oncology

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of YAP and TAZ.[1][2] In many cancers, this pathway is inactivated through mutations in upstream components (e.g., NF2) or by other oncogenic signals, leading to the dephosphorylation and nuclear accumulation of YAP/TAZ.[3][4][5] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of a broad range of genes involved in cell proliferation, survival, and migration, such as CTGF and CYR61.

The interaction between YAP/TAZ and TEAD is essential for their oncogenic function, making the disruption of this protein-protein interface a key therapeutic goal. The discovery that TEADs are S-palmitoylated within a deep hydrophobic pocket at the YAP/TAZ binding interface has unveiled a druggable allosteric site. Small molecules that occupy this pocket can prevent palmitoylation, leading to TEAD destabilization and/or conformational changes that abrogate the YAP/TAZ interaction, thereby suppressing downstream oncogenic signaling.

Quantitative Data on TEAD Palmitoylation Inhibitors

A growing number of small molecules targeting the TEAD palmitate-binding pocket have been developed. These can be broadly categorized as covalent or non-covalent inhibitors. While this compound is a commercially available tool compound, its activity is reported to be weak. The following table provides a comparative overview of this compound and other notable TEAD palmitoylation inhibitors to contextualize their therapeutic potential.

| Compound | Target(s) | Mechanism | In Vitro Activity (IC₅₀/EC₅₀) | Cellular Activity |

| This compound | TEAD4 | Palmitoylation | 25.2% inhibition of TEAD4 palmitoylation at 800 nM | Data not available |

| VT107 | pan-TEAD | Palmitoylation | IC₅₀ = 4.93 nM (pan-TEAD auto-palmitoylation) | Inhibits proliferation of NF2-deficient mesothelioma cells; blocks YAP/TAZ interaction with TEAD1 and TEAD4. |

| TED-347 | pan-TEAD | Covalent | EC₅₀ = 5.9 µM (TEAD4-YAP1 PPI); Kᵢ = 10.3 µM (TEAD4) | Inhibits GBM43 cancer cell viability; reduces CTGF transcript levels. |

| MGH-CP1 | pan-TEAD | Palmitoylation | IC₅₀ = 0.672 µM (TEAD4 biochemical palmitoylation) | IC₅₀ = 1.68 µM (TEAD-luciferase reporter); suppresses cancer cell "stemness". |

| MYF-03-176 | pan-TEAD | Covalent | IC₅₀ = 17 ± 5 nM (TEAD transcription) | Potent anti-proliferative effects in mesothelioma and liposarcoma cells; orally bioavailable. |

| mCMY020 | pan-TEAD | Covalent | IC₅₀ = 91.9 nM (TEAD4 palmitoylation competition) | IC₅₀ = 162.1 nM (TEAD-luciferase reporter); inhibits YAP-driven transcription. |

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary based on the assay format. PPI refers to Protein-Protein Interaction.

Experimental Protocols for Inhibitor Evaluation

The evaluation of TEAD palmitoylation inhibitors requires a multi-faceted approach, employing biochemical, cell-based, and ultimately in vivo assays. Below are detailed methodologies for key experiments.

References

Methodological & Application

Application Notes and Protocols for DC-TEADin04 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-TEADin04 is a vinylsulfonamide derivative that functions as a covalent inhibitor of TEAD (Transcriptional Enhanced Associate Domain) autopalmitoylation.[1] TEAD transcription factors are the primary downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). YAP and TAZ then translocate to the nucleus and bind to TEAD proteins to drive the expression of genes that promote cancer cell growth and survival.

By inhibiting the autopalmitoylation of TEAD, this compound disrupts its function and subsequent interaction with YAP/TAZ, leading to the downregulation of target gene expression. This makes this compound a valuable research tool for studying the Hippo pathway and a potential therapeutic agent for cancers driven by YAP/TAZ-TEAD activity.

Mechanism of Action

This compound covalently binds to a cysteine residue in the lipid-binding pocket of TEAD proteins. This modification prevents the autopalmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ. The inhibition of TEAD autopalmitoylation ultimately leads to the suppression of TEAD-dependent gene transcription.

Signaling Pathway

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data is limited, and further characterization in various cell lines is recommended.

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| This compound | TEAD4 Palmitoylation | Not Specified | 800 nM | 25.2% inhibition | MedChemExpress Product Page[1] |

Experimental Protocols

The following protocols are provided as a guide for using this compound in cell culture experiments. These are general protocols and should be optimized for your specific cell line and experimental conditions. The primary reference for the experimental use of this compound is Lu W, et al. Eur J Med Chem. 2019 Dec 15;184:111767.[1] Researchers should consult this publication for detailed methodologies.

Protocol 1: General Cell Culture Treatment

This protocol outlines the basic steps for treating cultured cells with this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell line of interest (e.g., HEK293T, HCT116, or cancer cell lines with known Hippo pathway dysregulation such as NCI-H226)

-

Sterile microcentrifuge tubes and pipette tips

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) at a density optimized for your cell line and the duration of the experiment.

-

Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

-

Preparation of Working Solutions and Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.

-

Important: Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

-

-

Incubation:

-

Return the cells to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the specific endpoint being measured.

-

-

Downstream Analysis:

-

After the incubation period, harvest the cells for downstream applications such as cell viability assays, western blotting, or gene expression analysis.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Perform cell seeding and treatment with a range of this compound concentrations in a 96-well plate as described in Protocol 1. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Addition of MTT Reagent:

-

At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

-

Protocol 3: Western Blot Analysis of Hippo Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the Hippo pathway.

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-pYAP (Ser127), anti-TAZ, anti-TEAD, anti-CTGF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with this compound as described in Protocol 1.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-